molecular formula C21H14Cl2N4O2 B037617 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole CAS No. 117584-16-4

3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole

Cat. No. B037617
M. Wt: 425.3 g/mol
InChI Key: AGAPSPQFVSODLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole, also known as DNP-PMI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DNP-PMI is a fluorescent dye that can be used for imaging purposes, and it has been found to have potential applications in a variety of fields, including biology, chemistry, and materials science.

Mechanism Of Action

The mechanism of action of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole involves the interaction of the dye with specific molecules or structures. The dye binds to these molecules or structures, causing them to fluoresce. The fluorescence can then be detected using specialized equipment, such as a fluorescence microscope.

Biochemical And Physiological Effects

3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole has been found to have minimal biochemical and physiological effects. It is generally considered to be non-toxic and non-carcinogenic. However, as with any chemical compound, caution should be exercised when handling 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole, and appropriate safety measures should be taken.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is its high fluorescence intensity, which allows for sensitive detection of labeled molecules or structures. Additionally, the dye is relatively easy to use and can be applied to a wide range of samples. However, one limitation of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is that it may not be suitable for use in certain applications, such as live cell imaging, due to its potential toxicity.

Future Directions

There are several potential future directions for research involving 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole. One area of interest is the development of new applications for the dye, such as in the field of materials science. Additionally, researchers may explore ways to modify the structure of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole to improve its properties, such as increasing its fluorescence intensity or reducing its toxicity. Finally, further studies may be conducted to better understand the mechanism of action of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole and its interactions with specific molecules or structures.
Conclusion:
In conclusion, 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is a highly useful and versatile compound that has many potential applications in scientific research. Its unique properties make it a valuable tool for fluorescence microscopy and other imaging techniques. As research in this field continues, it is likely that new applications and uses for 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole will be discovered.

Synthesis Methods

The synthesis of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for the synthesis are 2,6-dichloro-4-nitroaniline and 1-methyl-2-phenylindole. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and the product is purified using column chromatography.

Scientific Research Applications

3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole has a wide range of applications in scientific research. One of the primary uses of this compound is in fluorescence microscopy. 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is a highly fluorescent dye, and it can be used to label specific molecules or structures in cells or tissues. This allows researchers to visualize and study these structures in greater detail.

properties

CAS RN

117584-16-4

Product Name

3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole

Molecular Formula

C21H14Cl2N4O2

Molecular Weight

425.3 g/mol

IUPAC Name

(2,6-dichloro-4-nitrophenyl)-(1-methyl-2-phenylindol-3-yl)diazene

InChI

InChI=1S/C21H14Cl2N4O2/c1-26-18-10-6-5-9-15(18)19(21(26)13-7-3-2-4-8-13)24-25-20-16(22)11-14(27(28)29)12-17(20)23/h2-12H,1H3

InChI Key

AGAPSPQFVSODLG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl

Other CAS RN

117584-16-4

Pictograms

Environmental Hazard

Origin of Product

United States

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